
4-hydroxy-9H-carbazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-9H-carbazole-3-carbaldehyde is a chemical compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and materials science. The presence of the hydroxyl and aldehyde functional groups in this compound makes it a versatile intermediate for the synthesis of various derivatives and compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-9H-carbazole-3-carbaldehyde typically involves the functionalization of the carbazole core. One common method is the classical Knoevenagel condensation reaction, where 4-hydroxy-9-methyl-9H-carbazole-3-carbaldehyde is reacted with active methylene compounds . The reaction conditions often include the use of a base such as piperidine in a solvent like ethanol, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 4-Hydroxy-9H-carbazole-3-carboxylic acid.
Reduction: 4-Hydroxy-9H-carbazole-3-methanol.
Substitution: 4-Alkoxy-9H-carbazole-3-carbaldehyde or 4-Acyl-9H-carbazole-3-carbaldehyde.
Scientific Research Applications
4-Hydroxy-9H-carbazole-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-hydroxy-9H-carbazole-3-carbaldehyde involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis in cancer cells by activating the p53 signaling pathway, leading to cell cycle arrest and programmed cell death.
Antiviral Activity: Carbazole derivatives, including this compound, inhibit viral replication by targeting viral enzymes and proteins.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to the death of microbial cells.
Comparison with Similar Compounds
4-Hydroxy-9H-carbazole-3-carbaldehyde can be compared with other similar compounds in the carbazole family:
9-Ethyl-9H-carbazole-3-carbaldehyde: This compound also exhibits significant anticancer activity through the activation of the p53 pathway.
4-Methoxy-9-methyl-9H-carbazole-3-carbaldehyde: Known for its photophysical properties, this compound is used in the synthesis of fluorescent dyes.
1H-Indole-3-carbaldehyde: While not a carbazole, this indole derivative shares similar synthetic routes and applications in the synthesis of biologically active molecules.
Properties
Molecular Formula |
C13H9NO2 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
4-hydroxy-9H-carbazole-3-carbaldehyde |
InChI |
InChI=1S/C13H9NO2/c15-7-8-5-6-11-12(13(8)16)9-3-1-2-4-10(9)14-11/h1-7,14,16H |
InChI Key |
WVYJUHIPCSKXPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


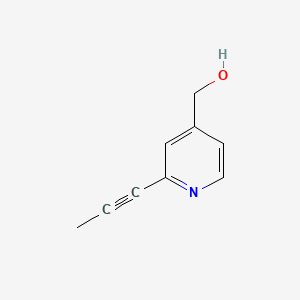
![6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid](/img/structure/B13917750.png)
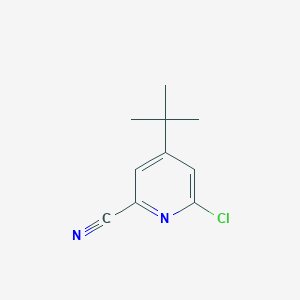
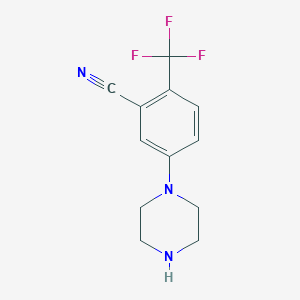
![N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine](/img/structure/B13917766.png)
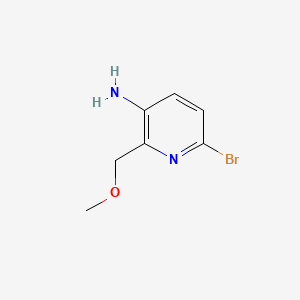
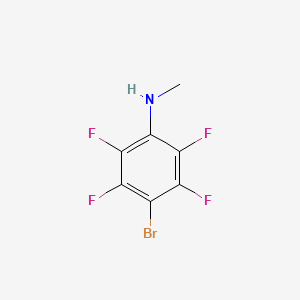
![N-[4-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine](/img/structure/B13917794.png)
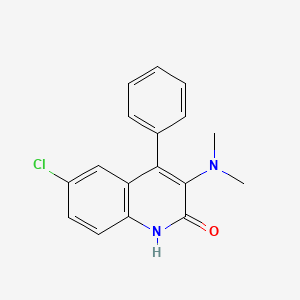
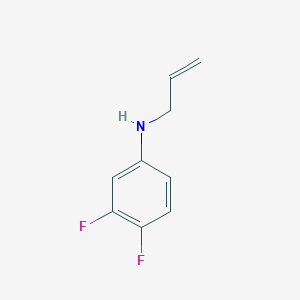
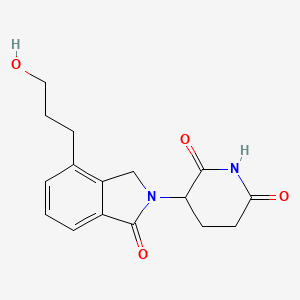
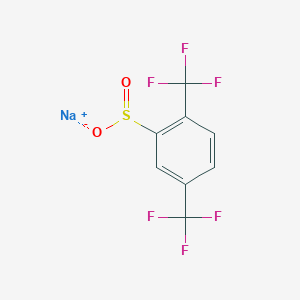
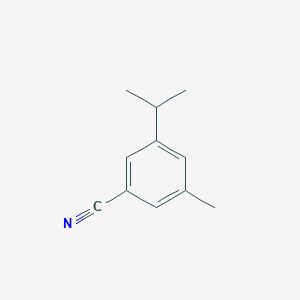
![(2S,5S,8S,11S,15Z,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-8-(4-aminobutyl)-N-[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2,11,20-trimethyl-5-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carboxamide](/img/structure/B13917817.png)
